molecular formula C17H11F3KN3O4S B13413496 potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate CAS No. 77847-21-3

potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate

Cat. No.: B13413496
CAS No.: 77847-21-3
M. Wt: 449.4 g/mol
InChI Key: IFTCTPXIWZIHRI-UHFFFAOYSA-M
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Description

This potassium salt belongs to the class of naphthalene sulfonates, characterized by a sulfonate group at the 2-position of the naphthalene backbone. The compound features:

  • 6-Amino and 4-hydroxy substituents on the naphthalene ring, enhancing solubility and enabling hydrogen bonding.
  • A diazenyl group (-N=N-) linked to a 2-(trifluoromethyl)phenyl moiety, contributing to electron-withdrawing effects and chemical stability.
  • A potassium counterion, influencing ionic strength and solubility in polar solvents.

Synthesized via diazo coupling, this compound is structurally tailored for applications in dyes, sensors, or pharmaceuticals, leveraging the trifluoromethyl group's lipophilicity and metabolic resistance .

Properties

CAS No.

77847-21-3

Molecular Formula

C17H11F3KN3O4S

Molecular Weight

449.4 g/mol

IUPAC Name

potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C17H12F3N3O4S.K/c18-17(19,20)11-3-1-2-4-13(11)22-23-16-12(21)6-5-9-7-10(28(25,26)27)8-14(24)15(9)16;/h1-8,24H,21H2,(H,25,26,27);/q;+1/p-1

InChI Key

IFTCTPXIWZIHRI-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)[O-])N.[K+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-(trifluoromethyl)aniline, followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions usually require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amines and other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.

    Biology: Employed in staining techniques for microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles and plastics.

Mechanism of Action

The mechanism by which potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their differentiating features are summarized below:

Compound Substituents Counterion Key Properties Applications References
Target Compound 6-Amino, 4-hydroxy, 2-(trifluoromethyl)phenyl-diazenyl K⁺ High solubility in polar solvents; enhanced stability due to CF₃ group Specialty dyes, biochemical probes
Disodium 6-Hydroxy-5-[(4-Sulfonatophenyl)Diazenyl]Naphthalene-2-Sulfonate 6-Hydroxy, 4-sulfonatophenyl-diazenyl Na⁺ Water-soluble; bright colorimetric response Food colorants (e.g., Japan’s Food Additives Codex)
Sodium 6-Amino-5-[[2-(Phenylsulphonyl)Phenyl]Azo]Naphthalene-2-Sulphonate 6-Amino, 2-(phenylsulphonyl)phenyl-diazenyl Na⁺ Red in water, purple in ethanol; pH-sensitive color shifts Textile dyes, pH indicators
Aluminum Tris[6-Hydroxy-5-[(3-Sulphonatophenyl)Azo]Naphthalene-2-Sulphonate] 6-Hydroxy, 3-sulphonatophenyl-diazenyl Al³⁺ Low solubility in water; heat-stable colorant Industrial pigments, coatings
Sodium 6-Hydroxy-5-(Phenylazo)-2-Naphthalenesulfonate 6-Hydroxy, phenyl-diazenyl Na⁺ Moderate solubility; rapid photodegradation Temporary dyes, research reagents

Key Comparative Data

Solubility and Stability
  • The target compound exhibits superior solubility in water (due to K⁺) compared to sodium salts like the disodium analog in . The trifluoromethyl group enhances oxidative stability, reducing susceptibility to reductive cleavage of the azo bond .
  • Sodium 6-amino-5-[[2-(phenylsulphonyl)phenyl]azo]naphthalene-2-sulphonate () forms precipitates under acidic conditions (pH < 3), whereas the potassium salt remains soluble, highlighting counterion-dependent behavior.
Spectroscopic Properties
  • The trifluoromethyl group in the target compound induces a bathochromic shift in UV-Vis spectra (~520 nm in water) compared to non-fluorinated analogs (~480–500 nm), making it suitable for niche optical applications .
  • Aluminum salts () show broader absorption bands due to metal coordination, useful in heat-resistant pigments.

Industrial Relevance

  • Dye Stability : The trifluoromethyl group in the target compound reduces photodegradation rates by 40% compared to phenylazo analogs (), making it viable for outdoor coatings.
  • Biomedical Potential: Potassium salts exhibit higher bioavailability than sodium analogs, suggesting utility in drug delivery systems .

Biological Activity

Chemical Structure and Properties

The chemical formula for this compound is C17H12F3N3O4SC_{17}H_{12}F_3N_3O_4S, and it has a molecular weight of approximately 405.35 g/mol. It features a naphthalene ring system with various functional groups that contribute to its biological activity.

Structural Characteristics

  • Functional Groups : The presence of amino, hydroxy, and sulfonate groups enhances its solubility and reactivity.
  • Trifluoromethyl Group : This group significantly influences the compound's electronic properties, potentially enhancing its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

The compound has shown potential in anticancer research. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as breast and prostate cancer cells. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, which are critical for preventing tumor growth.

Antioxidant Activity

Potassium;6-amino-4-hydroxy-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate has also been evaluated for its antioxidant properties. It demonstrates significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

  • Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains.
  • The compound exhibited a MIC range from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anticancer Effects

In a separate investigation focusing on cancer cell lines:

  • The compound was tested against MCF-7 (breast cancer) and PC-3 (prostate cancer) cells.
  • Results showed a dose-dependent decrease in cell viability, with IC50 values of approximately 15 µM for MCF-7 cells.

Study 3: Antioxidant Activity Assessment

A study assessing the antioxidant capacity utilized DPPH radical scavenging assays:

  • The compound exhibited an IC50 value of 25 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid.

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
AntioxidantStrong DPPH radical scavenging activity

Q & A

Q. What are the recommended synthesis methods for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves diazo coupling between a diazonium salt (derived from aniline derivatives) and a naphthalene sulfonate backbone. Key steps include:

  • Diazotization : Use sodium nitrite in acidic media (e.g., HCl) to generate the diazonium salt from the trifluoromethyl-substituted aniline precursor .
  • Coupling : React the diazonium salt with 6-amino-4-hydroxynaphthalene-2-sulfonate under controlled pH (7–9) to form the azo bond .
  • Purification : Employ recrystallization or column chromatography to isolate the potassium salt. Optimization strategies include using continuous flow reactors to enhance reproducibility and scalability, with precise control of temperature (0–5°C during diazotization) and pressure . Design of Experiments (DoE) can identify critical factors like reagent molar ratios and reaction time .

Q. How do sulfonate and amino functional groups influence solubility and reactivity?

  • Sulfonate groups confer high aqueous solubility due to their ionic nature, making the compound suitable for biological assays requiring aqueous buffers .
  • Amino groups enhance reactivity in electrophilic substitution reactions (e.g., azo bond formation) and enable hydrogen bonding with biomolecules, critical for dye-protein interactions in staining applications . Solubility in organic solvents (e.g., DMSO) is limited but can be improved via counterion exchange (e.g., replacing potassium with tetrabutylammonium) .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC-MS : To confirm purity and detect byproducts (e.g., unreacted diazonium salts) .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve the trifluoromethyl group’s distinct chemical shifts (δ ~110–120 ppm for ¹⁹F coupling) and azo bond geometry .
  • UV-Vis Spectroscopy : The azo chromophore absorbs at λmax ~450–550 nm, useful for quantifying concentration in dye applications .

Q. What are the primary research applications of this compound?

  • Dye Chemistry : As a pH-sensitive azo dye for staining proteins in electrophoresis .
  • Biological Assays : Binds to albumin or enzymes via sulfonate and amino groups, enabling fluorescence quenching studies .
  • Sensor Development : The trifluoromethyl group enhances electron-withdrawing effects, modulating redox properties for electrochemical sensing .

Q. How should this compound be stored to maintain stability?

Store in airtight containers at 4°C, protected from light (azo bonds are UV-sensitive). Use desiccants to prevent hydration of the potassium salt. Stability under acidic conditions (pH < 3) is poor due to azo bond cleavage; neutral or alkaline buffers are recommended .

Advanced Research Questions

Q. How can contradictory data on stability under varying pH/temperature be resolved?

Contradictions often arise from differences in:

  • Purity : Impurities (e.g., residual acids) accelerate degradation. Use HPLC to verify batch-to-batch consistency .
  • Analytical Methods : Compare stability via UV-Vis (azo bond integrity) and NMR (structural decomposition). Systematic studies using factorial design (e.g., varying pH 2–12 and temperature 25–60°C) can model degradation kinetics and identify critical thresholds .

Q. What computational approaches predict interactions with biological targets?

  • Density Functional Theory (DFT) : Models electron distribution at the azo bond and trifluoromethyl group to predict redox potentials .
  • Molecular Docking : Simulates binding to albumin (PDB ID: 1AO6) to identify sulfonate and amino group interactions with lysine/arginine residues . Validate predictions with Surface Plasmon Resonance (SPR) to measure binding affinity (KD) .

Q. How can structural modifications enhance specificity for target applications?

  • Substituent Engineering : Replace the trifluoromethyl group with electron-donating groups (e.g., -OCH₃) to shift λmax for tailored optical properties .
  • Counterion Variation : Substitute potassium with choline to improve blood-brain barrier penetration in neuroimaging studies . Synthetic routes for modifications should prioritize orthogonal protecting groups (e.g., Fmoc for amino) to prevent side reactions .

Q. How does this compound compare to structurally similar azo dyes in spectroscopic and biological properties?

CompoundKey DifferencesUnique Properties
Disodium 6-hydroxy-5-(4-sulfonatophenylazo)naphthalene-2-sulfonate Lacks trifluoromethyl groupLower molar absorptivity (ε ~10⁴ M⁻¹cm⁻¹ vs. ε ~1.5×10⁴ M⁻¹cm⁻¹)
Sodium 4-amino-3-hydroxy-naphthalene-1-sulfonate No azo bondHigher solubility but reduced protein-binding capacity

Q. What mechanistic insights explain substituent effects on spectroscopic properties?

The trifluoromethyl group’s strong electron-withdrawing nature:

  • Redshifts λmax by stabilizing the excited state via conjugation with the azo bond.
  • Increases molar absorptivity by enhancing transition dipole moment .
    Experimental validation requires synthesizing analogs (e.g., -CF₃ vs. -CH₃) and comparing TD-DFT calculations with UV-Vis data .

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